4-Bromo-5-fluoro-4'-methoxy-2-methyl-1,1'-biphenyl
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Overview
Description
4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This specific compound is characterized by the presence of bromine, fluorine, methoxy, and methyl substituents on the biphenyl structure, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: This method involves the alkylation of a biphenyl derivative with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-donating and electron-withdrawing groups, this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine and fluorine substituents can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted biphenyls .
Scientific Research Applications
4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways involved can vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl is unique due to the specific combination of substituents on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H12BrFO |
---|---|
Molecular Weight |
295.15 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-(4-methoxyphenyl)-5-methylbenzene |
InChI |
InChI=1S/C14H12BrFO/c1-9-7-13(15)14(16)8-12(9)10-3-5-11(17-2)6-4-10/h3-8H,1-2H3 |
InChI Key |
YVTOOBROMDNJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)OC)F)Br |
Origin of Product |
United States |
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